ETHYL 7-METHYL-3-OXO-5-PHENYL-2-[(Z)-1-(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE
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Overview
Description
Ethyl 7-methyl-3-oxo-5-phenyl-2-[(3-phenyl-1H-pyrazol-4-yl)methylene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 7-METHYL-3-OXO-5-PHENYL-2-[(Z)-1-(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of ethyl acetoacetate, phenylhydrazine, and other reagents in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-methyl-3-oxo-5-phenyl-2-[(3-phenyl-1H-pyrazol-4-yl)methylene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole and thiazolopyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro derivatives .
Scientific Research Applications
Ethyl 7-methyl-3-oxo-5-phenyl-2-[(3-phenyl-1H-pyrazol-4-yl)methylene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 7-METHYL-3-OXO-5-PHENYL-2-[(Z)-1-(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it may inhibit inflammatory pathways by targeting key proteins involved in the inflammatory response .
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Another pyrimidine derivative with similar structural features.
Triazole-pyrimidine hybrids: Compounds with similar biological activities and potential therapeutic applications.
Uniqueness
Its combination of pyrazole and thiazolopyrimidine rings makes it a versatile compound for various scientific research and industrial applications .
Properties
Molecular Formula |
C26H22N4O3S |
---|---|
Molecular Weight |
470.5g/mol |
IUPAC Name |
ethyl (2Z)-7-methyl-3-oxo-5-phenyl-2-[(5-phenyl-1H-pyrazol-4-yl)methylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C26H22N4O3S/c1-3-33-25(32)21-16(2)28-26-30(23(21)18-12-8-5-9-13-18)24(31)20(34-26)14-19-15-27-29-22(19)17-10-6-4-7-11-17/h4-15,23H,3H2,1-2H3,(H,27,29)/b20-14- |
InChI Key |
ZKLZATDJQBCYSK-ZHZULCJRSA-N |
SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)C(=CC4=C(NN=C4)C5=CC=CC=C5)S2)C |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)/C(=C/C4=C(NN=C4)C5=CC=CC=C5)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)C(=CC4=C(NN=C4)C5=CC=CC=C5)S2)C |
Origin of Product |
United States |
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